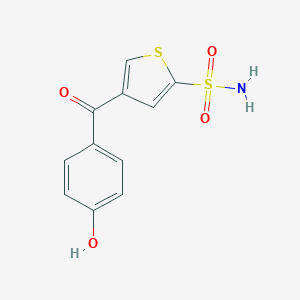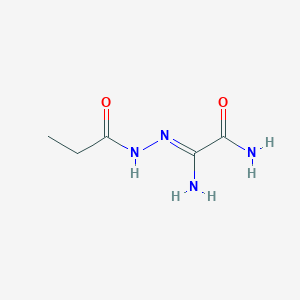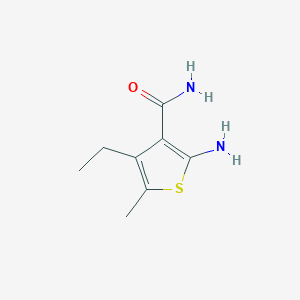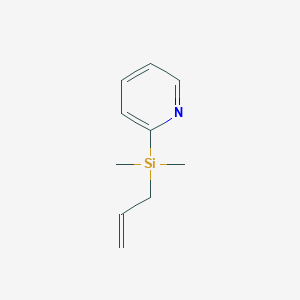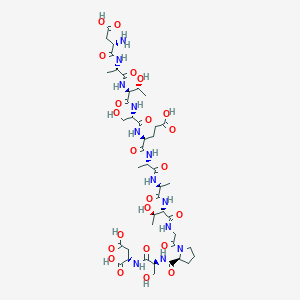
Apopolysialoglycoprotein, salmonid fish eggs
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Apopolysialoglycoprotein (APL) is a glycoprotein found in the egg membranes of salmonid fish. It is a bioactive compound that has been studied for its potential applications in various fields, including biotechnology, medicine, and food science.
Aplicaciones Científicas De Investigación
Apopolysialoglycoprotein, salmonid fish eggs has been studied for its potential applications in various fields, including biotechnology, medicine, and food science. In biotechnology, Apopolysialoglycoprotein, salmonid fish eggs has been used as a biomaterial for the development of novel drug delivery systems and tissue engineering scaffolds. In medicine, Apopolysialoglycoprotein, salmonid fish eggs has been shown to have anti-inflammatory, antioxidant, and immunomodulatory properties, making it a promising candidate for the treatment of various diseases such as cancer, arthritis, and cardiovascular diseases. In food science, Apopolysialoglycoprotein, salmonid fish eggs has been used as a natural preservative and antioxidant in food products.
Mecanismo De Acción
The exact mechanism of action of Apopolysialoglycoprotein, salmonid fish eggs is not fully understood. However, it is believed that Apopolysialoglycoprotein, salmonid fish eggs exerts its biological effects through interactions with cell surface receptors and signaling pathways. Apopolysialoglycoprotein, salmonid fish eggs has been shown to modulate the activity of various enzymes and transcription factors, leading to changes in gene expression and cellular function.
Efectos Bioquímicos Y Fisiológicos
Apopolysialoglycoprotein, salmonid fish eggs has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative stress and damage. Apopolysialoglycoprotein, salmonid fish eggs has also been shown to have anti-inflammatory properties, which can reduce inflammation and pain. In addition, Apopolysialoglycoprotein, salmonid fish eggs has been shown to modulate the immune system, leading to enhanced immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Apopolysialoglycoprotein, salmonid fish eggs in lab experiments is its natural origin, which makes it a safe and biocompatible material. Apopolysialoglycoprotein, salmonid fish eggs is also readily available from salmonid fish eggs, making it a cost-effective material. However, one of the limitations of using Apopolysialoglycoprotein, salmonid fish eggs in lab experiments is its complex structure, which can make it difficult to isolate and purify. In addition, Apopolysialoglycoprotein, salmonid fish eggs can be sensitive to environmental factors such as pH and temperature, which can affect its biological activity.
Direcciones Futuras
For research on Apopolysialoglycoprotein, salmonid fish eggs include the development of novel drug delivery systems and tissue engineering scaffolds, investigation of its anti-inflammatory and immunomodulatory properties, and optimization of its extraction and purification methods.
Métodos De Síntesis
The synthesis of Apopolysialoglycoprotein, salmonid fish eggs involves the isolation of the egg membrane from salmonid fish eggs, followed by the extraction of the glycoprotein using various methods such as acid hydrolysis, enzymatic digestion, or solvent extraction. The purified Apopolysialoglycoprotein, salmonid fish eggs can then be characterized using techniques such as gel electrophoresis, mass spectrometry, and nuclear magnetic resonance spectroscopy.
Propiedades
Número CAS |
115732-63-3 |
|---|---|
Nombre del producto |
Apopolysialoglycoprotein, salmonid fish eggs |
Fórmula molecular |
C43H68N12O23 |
Peso molecular |
1121.1 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C43H68N12O23/c1-16(48-37(71)22(8-9-28(61)62)49-38(72)25(15-57)52-42(76)32(20(5)59)54-35(69)18(3)47-36(70)21(44)11-29(63)64)33(67)46-17(2)34(68)53-31(19(4)58)41(75)45-13-27(60)55-10-6-7-26(55)40(74)51-24(14-56)39(73)50-23(43(77)78)12-30(65)66/h16-26,31-32,56-59H,6-15,44H2,1-5H3,(H,45,75)(H,46,67)(H,47,70)(H,48,71)(H,49,72)(H,50,73)(H,51,74)(H,52,76)(H,53,68)(H,54,69)(H,61,62)(H,63,64)(H,65,66)(H,77,78)/t16-,17-,18-,19+,20+,21-,22-,23-,24-,25-,26-,31-,32-/m0/s1 |
Clave InChI |
RNQICOHKTAIPEO-FWGRVJBYSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)N)O |
SMILES |
CC(C(C(=O)NCC(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N)O |
SMILES canónico |
CC(C(C(=O)NCC(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N)O |
Otros números CAS |
115732-63-3 |
Secuencia |
DATSEAATGPSD |
Sinónimos |
apopolysialoglycoprotein (salmonid fish eggs) apopolysialoglycoprotein, salmonid fish eggs apopolysialoglycoprotein, salmonid fish eggs (Oncorhynchus) APSG-SFE PSGP-SFE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



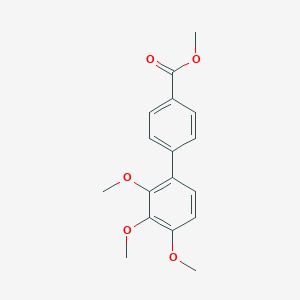
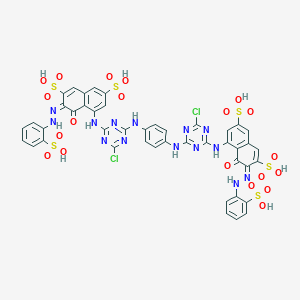
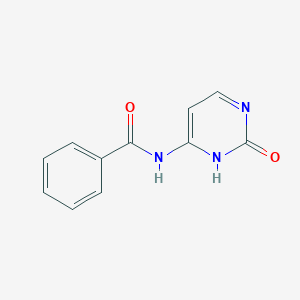
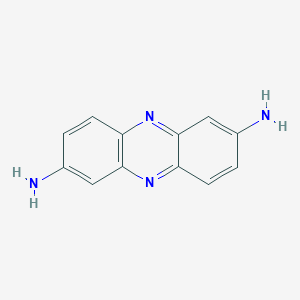
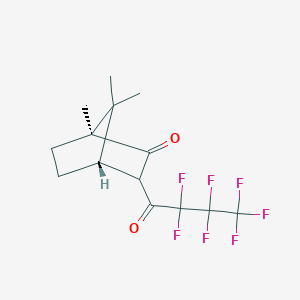
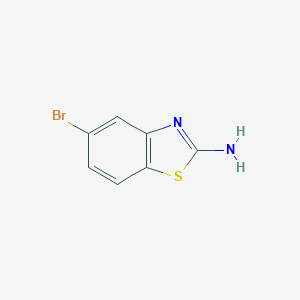

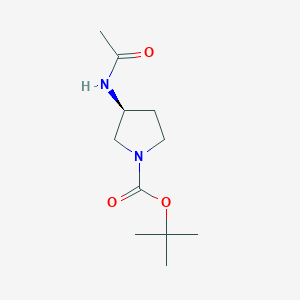
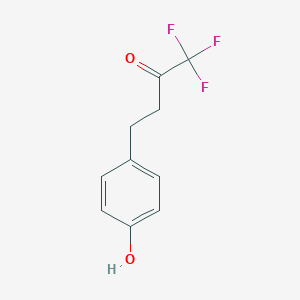
![[(3aR,4R,5R,9aR,9bS)-4,9a-dihydroxy-6,9-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,9b-tetrahydroazuleno[4,5-b]furan-5-yl] 3-methylbut-2-enoate](/img/structure/B52267.png)
